molecular formula C12H15NO4S B2852835 4-[(Cyclopentylamino)sulfonyl]benzoic acid CAS No. 436089-84-8

4-[(Cyclopentylamino)sulfonyl]benzoic acid

Cat. No.: B2852835
CAS No.: 436089-84-8
M. Wt: 269.32
InChI Key: GSMNEBXKOSVTLB-UHFFFAOYSA-N
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Description

General Context of Benzoic Acid Scaffolds in Medicinal Chemistry

The benzoic acid (BA) scaffold is a fundamental building block in the synthesis of a wide array of bioactive molecules. preprints.orgresearchgate.net Discovered in the 16th century, this aromatic carboxylic acid is not only a key raw material in chemical manufacturing but also a structural component of various naturally occurring compounds like vanillin and gallic acid. preprints.orgresearchgate.net In medicinal chemistry, the BA moiety is present in numerous synthetic drugs with diverse therapeutic applications. preprints.orgresearchgate.net

The versatility of the benzoic acid scaffold allows it to be a foundational structure for drugs targeting a range of conditions. For instance, it is a component of diuretics like furosemide and bumetanide, as well as anesthetics such as benzocaine and tetracaine. researchgate.net The presence of the benzoic acid moiety is often considered responsible for significant biological activities in both natural and synthetic compounds. nih.gov Researchers continue to explore BA derivatives, indicating that the future for research in this area is promising for developing more efficient treatments. nih.gov The ability of this scaffold to interact with biological targets has made it a subject of interest in the development of inhibitors for various enzymes and pathogens. nih.govresearchgate.net

Overview of Sulfonamide Functional Group Significance in Biological Systems

The sulfonamide functional group (-SO₂NH-) is another exceptionally important pharmacophore in drug design. researchgate.net Compounds containing this group, broadly known as sulfonamides, were the first widely used antimicrobial agents and revolutionized medicine before the advent of penicillin. ajchem-b.com Their initial primary use was in treating bacterial infections. ajchem-b.comnih.gov

The significance of sulfonamides extends far beyond their antibacterial properties. This functional group is present in drugs used to treat a multitude of diseases, including hypertension, glaucoma, and certain types of cancer. ajchem-b.comajchem-b.com The biological activity of sulfonamides often stems from their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate (B1496061) synthetase, which is crucial for folic acid synthesis. nih.gov This mechanism highlights the role of the sulfonamide group as a bioisostere for the carboxylic acid group. researchgate.net Furthermore, the sulfonamide group is chemically stable and can be incorporated into various molecular structures to modulate their pharmacokinetic and pharmacodynamic properties. researchgate.net The wide range of biological activities exhibited by sulfonamide-containing compounds—including antimicrobial, antiviral, antidiabetic, and anticancer properties—ensures their continued relevance in pharmaceutical research. ajchem-b.com

Research Relevance of 4-[(Cyclopentylamino)sulfonyl]benzoic Acid within this Chemical Class

While extensive research on this compound is not widely documented in publicly available literature, its chemical structure suggests significant research relevance. The molecule incorporates the proven benzoic acid scaffold with a sulfonamide linker, a common strategy in medicinal chemistry to create compounds with potential therapeutic value. The parent compound, 4-sulfamoylbenzoic acid (also known as Carzenide), is a well-known carbonic anhydrase inhibitor and has been used as a reagent in the synthesis of anticonvulsant agents. sigmaaldrich.comchemicalbook.com

The specific substitution of a cyclopentylamino group on the sulfonamide nitrogen in this compound is a key structural modification. In drug design, N-substitution on a sulfonamide group is a common tactic to modulate a compound's properties, such as its potency, selectivity, and lipophilicity. Research into N-substituted 4-sulfamoylbenzoic acid derivatives has been conducted to develop inhibitors for enzymes like cytosolic phospholipase A2α, where different substitutions on the sulfonamide nitrogen were explored to enhance inhibitory activity. researchgate.net The cyclopentyl group, being a non-polar, cyclic alkyl substituent, would be expected to increase the lipophilicity of the molecule compared to its unsubstituted parent, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

The combination of the 4-carboxybenzenesulfonamide core with a lipophilic cyclopentyl group makes this compound an interesting candidate for investigations into various therapeutic areas where sulfonamides have shown promise. Its structural similarity to other researched sulfonamidobenzoic acid derivatives suggests it could be a target for synthesis and evaluation in antiviral or other drug discovery programs. nih.gov

Chemical Compound Data

Below is a table summarizing key identifiers for this compound and its parent compound, 4-Sulfamoylbenzoic acid.

PropertyThis compound4-Sulfamoylbenzoic acid (Carzenide)
Molecular Formula C₁₂H₁₅NO₄SC₇H₇NO₄S chemicalbook.com
Molecular Weight 285.32 g/mol 201.20 g/mol sigmaaldrich.com
CAS Number 436089-84-8 fujifilm.com138-41-0 sigmaaldrich.com
Synonyms Not Available4-Carboxybenzenesulfonamide, Carzenide sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopentylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)9-5-7-11(8-6-9)18(16,17)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMNEBXKOSVTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Molecular Modeling Studies of 4 Cyclopentylamino Sulfonyl Benzoic Acid

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. jmchemsci.com It is employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties such as dipole moments and molecular electrostatic potential (MEP). researchgate.netnih.gov For systems analogous to 4-[(Cyclopentylamino)sulfonyl]benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are performed to determine ground-state molecular geometry, harmonic vibrational frequencies, and other key characteristics. researchgate.net

Studies on related sulfonamide and benzoic acid derivatives have demonstrated the utility of DFT in correlating theoretical calculations with experimental data from X-ray diffraction and spectroscopic techniques (FT-IR, NMR). researchgate.netmdpi.com The method allows for the analysis of intramolecular interactions, such as hydrogen bonding between the sulfonamide hydrogen and the carbonyl oxygen, which significantly influences the molecule's conformation. mdpi.com The calculated MEP can identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Parameters Calculated Using DFT for Sulfonylbenzoic Acid Systems

Parameter Description Typical Application
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Provides bond lengths, bond angles, and dihedral angles. mdpi.com
Vibrational Frequencies Frequencies of molecular vibrations. Correlates with experimental IR and Raman spectra to confirm structure. researchgate.net
Molecular Electrostatic Potential (MEP) The 3D map of electrostatic potential around the molecule. Predicts sites for intermolecular interactions and chemical reactions. researchgate.net

This table is interactive. Click on the headers to sort.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. jmchemsci.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In sulfonylbenzoic acid systems, DFT calculations are used to determine the energies of these frontier orbitals. mdpi.com Analysis of the orbital composition reveals which parts of the molecule are most involved in electron donation and acceptance. For instance, in related structures, the HOMO is often localized on the anthranilamide or benzene (B151609) ring scaffold, while the LUMO may be distributed across the sulfonyl or carboxyl groups. mdpi.comrsc.org

Table 2: Frontier Molecular Orbital (FMO) Data for Analogous Systems

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons (nucleophilicity). youtube.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons (electrophilicity). youtube.com

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in aqueous solution. nih.govrsc.org For a molecule like this compound, MD simulations can explore the different spatial arrangements (conformations) adopted by the flexible parts of the structure, such as the cyclopentyl ring and the rotatable bonds connecting the functional groups.

Molecular Docking and Binding Affinity Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug design to understand ligand-receptor interactions and to predict the binding affinity. nih.govrjb.ro

Once a potential binding pose of this compound within a protein's active site is predicted, the specific interactions that stabilize the complex can be analyzed. These interactions are critical for molecular recognition and binding affinity. The functional groups of the molecule—the carboxylic acid, the sulfonamide, and the cyclopentyl ring—can participate in various types of non-covalent interactions. researchgate.net

Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The sulfonamide group also provides hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens). These are key interactions with polar amino acid residues like arginine, lysine, and aspartate. rjb.roajol.info

Hydrophobic Interactions: The cyclopentyl ring and the benzene ring are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the binding pocket.

Electrostatic Interactions: The ionized carboxylate group (at physiological pH) can form strong electrostatic interactions (salt bridges) with positively charged amino acid residues.

Table 3: Common Ligand-Protein Interactions for Sulfonamide and Carboxylic Acid Moieties

Interaction Type Functional Group Involved Potential Interacting Amino Acid Residues
Hydrogen Bond (Donor) Carboxylic Acid (-OH), Sulfonamide (-NH) Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor) Carboxylic Acid (C=O), Sulfonamide (-SO₂) Arginine, Lysine, Histidine, Glycine rjb.ro
Hydrophobic Cyclopentyl Ring, Benzene Ring Leucine, Isoleucine, Valine, Phenylalanine

This table is interactive. Click on the headers to sort.

Identifying the biological targets of a small molecule is a crucial step in drug discovery. In silico target prediction methods use computational models to suggest potential protein targets for a given compound based on its chemical structure. nih.gov These methods often rely on machine learning algorithms trained on large chemogenomics databases that contain information on known interactions between small molecules and proteins. nih.govnih.gov

By analyzing the structure of this compound, these models compare its features (e.g., extended-connectivity fingerprints) to those of thousands of compounds with known biological activities. nih.gov This "target fishing" or "target prediction" approach can generate a ranked list of the most probable protein targets. For compounds containing the sulfonamide moiety, potential targets often include enzymes like carbonic anhydrases, proteases, and dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. nih.gov The presence of the carboxylic acid group may also suggest affinity for receptors or enzymes that recognize acidic ligands. Such predictions can guide experimental testing and help to elucidate the molecule's mechanism of action. nih.gov

In Vitro Biological Evaluation Methodologies for 4 Cyclopentylamino Sulfonyl Benzoic Acid and Its Derivatives

Assay Development and Screening Paradigms

The initial stages of evaluating 4-[(cyclopentylamino)sulfonyl]benzoic acid and its derivatives involve the development of robust and sensitive assays. These are designed to screen large numbers of compounds efficiently to identify those with the desired biological activity. High-throughput screening (HTS) is a common paradigm, allowing for the rapid assessment of thousands of chemical variations.

For instance, in the context of identifying novel inhibitors, a multi-step synthesis approach can be employed to create a library of derivatives. nih.govmdpi.comresearchgate.net These compounds are then subjected to various in vitro assays to assess their specific biological activities, such as antimicrobial or enzyme inhibitory effects. nih.govmdpi.comresearchgate.net The development of these screening assays often involves spectral and elemental analysis to confirm the structures of the synthesized compounds. nih.govmdpi.comresearchgate.net

Enzymatic Inhibition Studies

A primary focus of the in vitro evaluation of this compound derivatives is their ability to inhibit specific enzymes implicated in disease pathways.

In Vitro Assessment of Carbonic Anhydrase Inhibition

Derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of carbonic anhydrase (CA) isozymes. nih.gov The in vitro assessment typically involves testing the compounds against various CA isoforms, such as CA I, II, and IV. nih.gov Some derivatives have demonstrated low nanomolar affinity for isozymes like CA II and IV. nih.gov The inhibitory activity is often compared to clinically used drugs. nih.gov The development of these inhibitors can lead to compounds with isoform-selective properties. nih.gov

The general structure of these inhibitors often includes a sulfonamide group, which is a known zinc-binding group in the active site of carbonic anhydrases. plos.org The evaluation of these compounds has led to the discovery of potent and selective inhibitors for various CA isoforms. nih.gov

Investigation of Lipoxygenase Inhibition Mechanisms

Lipoxygenases (LOX) are key enzymes in the inflammatory process, and their inhibition is a target for anti-inflammatory drug development. nih.gov In vitro assays are used to determine the potency of this compound derivatives as LOX inhibitors. nih.gov These assays often involve spectrophotometric methods to measure the inhibition of LOX activity. dergipark.org.tr The mechanism of inhibition, whether competitive, non-competitive, or mixed, can also be investigated through kinetic studies. nih.gov Molecular docking studies are frequently employed to understand the binding interactions between the inhibitors and the active site of the enzyme. nih.gov

The evaluation of various derivatives can reveal structure-activity relationships, highlighting the chemical modifications that enhance inhibitory potency. nih.gov

Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.gov In vitro assays are used to screen for and characterize the DPP-4 inhibitory activity of this compound derivatives. These assays measure the ability of the compounds to inhibit the enzymatic activity of DPP-4, often using a fluorogenic or chromogenic substrate. mdpi.com

The discovery of small molecule DPP-4 inhibitors has led to the development of several oral anti-hyperglycemic drugs. nih.govresearchgate.net The in vitro evaluation of these compounds is a critical step in identifying potent and selective inhibitors. mdpi.com

Analysis of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and pain. nih.govnih.gov The inhibition of mPGES-1 is a promising target for the development of new anti-inflammatory drugs. nih.gov In vitro assays are used to assess the inhibitory potency of this compound derivatives against both human and mouse mPGES-1 enzymes. nih.gov These assays typically measure the reduction in PGE2 production in the presence of the inhibitor. nih.gov

Structure-activity relationship studies have shown that substitutions on the central benzene (B151609) ring and the length of side chains can significantly impact the inhibitory potency of these compounds. nih.gov

Cellular Assays for Biological Activity

Beyond enzymatic assays, cellular assays are crucial for evaluating the biological activity of this compound and its derivatives in a more physiologically relevant context. These assays can assess a compound's effects on various cellular processes.

For example, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been evaluated for their antimicrobial activity against various bacterial strains using in vitro methods. nih.govmdpi.comresearchgate.net These assays determine the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. nih.gov Additionally, cellular assays can be used to assess the antiproliferative activity of these compounds against different cancer cell lines. nih.govmdpi.com The MTS assay, for instance, is used to measure changes in cell metabolic activity as an indicator of cell viability. mdpi.com

Cell-based assays are also employed to study the effects of these compounds on cellular pathways, such as the ubiquitin-proteasome and autophagy-lysosome pathways, which are involved in protein degradation. nih.gov

Table of Research Findings on this compound and its Derivatives

Enzyme/Target Derivative Type In Vitro Finding IC50/Activity
Carbonic Anhydrase (CA) II & IV 4-Sulfamoyl-benzenecarboxamides Potent inhibition Low nanomolar range
Lipoxygenase (LOX) 3-Aroyl-1-(4-sulfamoylphenyl)thiourea Active inhibition IC50 of 1.8 μM for the most active derivative
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Benzoic acid derivatives Potent inhibition of human and mouse mPGES-1 Submicromolar potency (e.g., IC50 = 87 ± 27 nM for one derivative against human mPGES-1)

Antimicrobial Activity Screening (e.g., Antibacterial, Antifungal)

The in vitro antimicrobial properties of derivatives of the core structure of 4-[(sulfonyl)benzoic acid] are evaluated to determine their efficacy against a spectrum of pathogenic microbes. A common approach involves synthesizing a series of related compounds and testing their activity against various bacterial and fungal strains.

For instance, a study involving novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety investigated their antimicrobial potential. mdpi.comnih.gov The synthesized compounds, including N-acyl-α-amino acids and 1,3-oxazole derivatives, were screened to assess their biological activity. mdpi.comresearchgate.net The evaluation revealed that specific derivatives demonstrated moderate activity, primarily against Gram-positive bacteria and the fungal strain Candida albicans. mdpi.comresearchgate.net

Key methodologies for this screening include determining the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBEC is the minimum concentration required to eradicate a microbial biofilm.

In the aforementioned study, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative were effective against Gram-positive strains. mdpi.comnih.gov Specifically, these compounds showed a moderate antibiofilm effect against Enterococcus faecium E5 and Staphylococcus aureus ATCC 6538, with MBEC values of 125 µg/mL. mdpi.com Furthermore, a 1,3-oxazole derivative containing a phenyl group at the 5-position displayed moderate antibiofilm activity against Candida albicans 393, also with an MBEC of 125 µg/mL. mdpi.com

These screening methods are crucial for identifying lead compounds that can be further optimized for enhanced antimicrobial potency.

Table 1: Antimicrobial Activity of 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivatives

Compound/Derivative Microbial Strain Activity Type Measured Value (µg/mL)
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Enterococcus faecium E5 Antibiofilm MBEC: 125
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one Enterococcus faecium E5 Antibiofilm MBEC: 125
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one Staphylococcus aureus ATCC 6538 Antibiofilm MBEC: 125

Antioxidant Capacity Determination (e.g., DPPH, ABTS, FRAP assays)

The antioxidant potential of chemical compounds is a significant area of study, and several established in vitro assays are used for its determination. These methods evaluate the ability of a compound to neutralize free radicals, which are unstable molecules implicated in oxidative stress. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. e3s-conferences.orgnih.gov

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color in solution. e3s-conferences.orgmdpi.com In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color fades. e3s-conferences.org The change in absorbance, typically measured at 517 nm, is proportional to the radical-scavenging activity of the compound. researchgate.net The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. e3s-conferences.org

ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of a compound to scavenge this pre-formed radical, causing a reduction in absorbance. nih.gov Like the DPPH assay, the ABTS method measures the hydrogen-donating or electron-transfer ability of the test compound. e3s-conferences.org It is considered more sensitive than the DPPH assay for identifying antioxidant activity due to faster reaction kinetics. nih.gov

FRAP Assay: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in a complex with 2,4,6-tripyridyl-s-triazine (TPTZ). e3s-conferences.orgnih.gov This reduction results in the formation of a blue-colored complex, and the change in absorbance is measured to quantify the antioxidant capacity. e3s-conferences.org This assay is based exclusively on a single electron transfer (SET) mechanism. researchgate.net

While these are standard and widely applied methodologies for assessing antioxidant activity for a vast range of compounds, including cinnamic acid and sulfonamide derivatives, specific research data on the antioxidant capacity of this compound and its direct derivatives using these assays is not prominently available in the reviewed literature.

Antiviral Activity Assessments

The evaluation of this compound derivatives for antiviral properties is a key step in the development of new therapeutic agents. In vitro assessments are performed to determine a compound's ability to inhibit viral replication and to identify its mechanism of action.

A study focused on the development of novel 4-substituted sulfonamidobenzoic acid derivatives as inhibitors of the enterovirus life cycle, specifically targeting Coxsackievirus B3 (CVB3). nih.gov The antiviral properties of the synthesized compounds were evaluated using phenotypic screening and viral yield reduction assays. nih.gov The potency of these compounds was expressed by their IC50 values, which represent the concentration required to inhibit 50% of the viral cytopathic effect.

In this research, two hit-compounds, 4 (2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid) and 7a (4-(4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid), demonstrated high activity against the CVB3 (Nancy) strain. nih.gov Their IC50 values were 4.29 µM and 4.22 µM, respectively, which were slightly superior to the reference compound. nih.gov Further investigation through a thermostability assay suggested that these compounds act as capsid binders, a mechanism that involves stabilizing the viral capsid to prevent the release of the viral genome into the host cell. nih.gov

Another area of research involves benzoic acid derivatives as potential anti-influenza agents. One study identified a compound termed NC-5, 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, which possessed significant antiviral activity. nih.govmdpi.com It was shown to inhibit influenza A viruses, including an oseltamivir-resistant strain, in a dose-dependent manner. nih.govmdpi.com The 50% effective concentrations (EC50) for H1N1 and the oseltamivir-resistant strain were 33.6 µM and 32.8 µM, respectively. nih.govmdpi.com Mechanistic studies indicated that NC-5 inhibits the neuraminidase (NA) activity of the virus, which is crucial for the release of new viral particles from infected cells. nih.govmdpi.com

Table 2: In Vitro Antiviral Activity of Sulfonamidobenzoic Acid Derivatives against Coxsackievirus B3 (CVB3)

Compound Target Virus Potency (IC50)
Compound 4 CVB3 (Nancy strain) 4.29 µM
Compound 7a CVB3 (Nancy strain) 4.22 µM

Effects on Protein Aggregation Processes

The study of protein aggregation is critical in understanding various diseases and in the development of stable protein-based therapeutics. In vitro methodologies are employed to assess the effects of chemical compounds, such as this compound derivatives, on the process of protein aggregation. These assays typically involve inducing a model protein to aggregate and then measuring the extent of aggregation in the presence and absence of the test compound.

Commonly used methods involve subjecting proteins to environmental stresses like heat, pH shifts, or mechanical agitation to induce unfolding and subsequent aggregation. researchgate.net The extent of aggregation can be monitored using several techniques:

Turbidity Measurement: As proteins aggregate, they form large insoluble particles that scatter light. This increase in light scattering can be measured over time using a spectrophotometer as an increase in turbidity or optical density. researchgate.net

Thioflavin T (ThT) Fluorescence: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the amyloid-like fibrillar structures that are characteristic of many types of protein aggregates. This method is highly specific for amyloid fibrils and is widely used to monitor the kinetics of fibril formation.

Size-Exclusion Chromatography (SEC): This technique can be used to separate protein monomers from soluble aggregates of different sizes, allowing for a quantitative analysis of the aggregation process.

Solution additives are known to affect protein stability and aggregation. nih.gov These can be broadly classified as stabilizers, which protect the protein structure, and denaturants, which promote unfolding. nih.gov A third class of additives, which may include certain amino acid derivatives, can disrupt protein-protein interactions with only marginal effects on the protein's structural stability. nih.gov A potential therapeutic compound would be evaluated for its ability to act as a stabilizer or as an inhibitor of protein-protein interactions, thereby preventing or reducing aggregation. nih.gov

While these are the standard methodologies to evaluate the effect of compounds on protein aggregation, specific studies detailing the effects of this compound or its derivatives on these processes are not available in the currently reviewed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Cyclopentylamino Sulfonyl Benzoic Acid Analogues

Systematic Investigation of Structural Features and Biological Effects

A systematic investigation into the structure-activity relationship (SAR) of 4-[(cyclopentylamino)sulfonyl]benzoic acid analogues involves modifying each of the three main structural components—the cyclopentyl group, the sulfonamide linker, and the benzoic acid core—and observing the resulting changes in biological activity. nih.gov This scaffold is associated with a wide range of biological effects, leveraging the well-established pharmacological profile of both sulfonamide and benzoic acid derivatives. nih.govijpsonline.com

Potential biological activities for this class of compounds include:

Antimicrobial Activity : Sulfonamides are known to act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.govquora.comnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds can halt bacterial growth. nih.gov

Anticancer Activity : Certain benzenesulfonamide (B165840) derivatives have shown anticancer properties, often through the inhibition of carbonic anhydrase (CA) isozymes, such as CA IX, which are overexpressed in many tumors. researchgate.netnih.gov

Enzyme Inhibition : Beyond CA and DHPS, this scaffold has been explored for the inhibition of other enzymes, such as 12-lipoxygenase, which is involved in inflammation and platelet aggregation. nih.gov

Cardiovascular Effects : Some benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system, including their potential to alter blood pressure. cerradopub.com.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. chemijournal.commedwinpublishers.com This approach is invaluable for predicting the activity of unsynthesized analogues, thereby guiding medicinal chemistry efforts and reducing the need for extensive experimental screening. medwinpublishers.com For this compound analogues, QSAR models can elucidate the key physicochemical properties that govern their efficacy.

Selection of Molecular Descriptors

The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For sulfonamide-based compounds, relevant descriptors often fall into several categories: nih.govresearchgate.net

Electronic Descriptors : These describe the electronic properties of the molecule, such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and dipole moments. For sulfonamides, the partial charge on the sulfur and oxygen atoms of the sulfonamide group can be critical for receptor interactions. nih.gov

Lipophilic Descriptors : These quantify the hydrophobicity of a molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets in target proteins. The most common descriptor is the partition coefficient (LogP). nih.gov

Steric Descriptors : These relate to the size and shape of the molecule. Descriptors like molar refractivity, molecular volume, and specific topological indices (e.g., Kier alpha-modified shape index) can account for how the molecule fits into a binding site. medwinpublishers.com

Topological Descriptors : These are numerical representations of molecular structure and branching.

The following table illustrates some of the key descriptors used in QSAR studies of related compounds.

Descriptor ClassSpecific DescriptorRelevance to Sulfonamide Analogues
Electronic Partial Atomic ChargeInfluences electrostatic and hydrogen bonding interactions of the sulfonamide and carboxyl groups.
Lipophilic LogP (Partition Coefficient)Governs membrane permeability and binding to hydrophobic pockets.
Steric Molar Refractivity (MR)Describes the volume and polarizability of substituents, affecting receptor fit.
Topological Kier Shape Indices (e.g., S1K)Quantifies molecular shape and complexity, which can be crucial for specific binding. medwinpublishers.com

Development and Validation of QSAR Models

Once descriptors are calculated, a mathematical model is developed, typically using methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. jbclinpharm.orgresearchgate.net The goal is to create an equation that accurately predicts the biological activity (e.g., pIC50) based on the values of the selected descriptors.

A critical part of this process is model validation, which ensures the model is robust and has predictive power. nih.gov Key statistical parameters used for validation include: jbclinpharm.orgresearchgate.net

Coefficient of Determination (R²) : Measures how well the model fits the training data. A value greater than 0.6 is generally considered acceptable. jbclinpharm.org

Cross-validated R² (q² or R²cv) : Assesses the model's internal predictive ability using techniques like leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is desirable. medwinpublishers.comjbclinpharm.org

External Validation (R²pred) : Evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. researchgate.net

Other Statistical Metrics : F-statistic, standard deviation (s), and Y-randomization tests are also used to confirm the model's statistical significance and robustness. jbclinpharm.org

The table below shows a hypothetical validated QSAR model for a series of benzenesulfonamide analogues.

Model EquationR²predF-value
pIC50 = 0.85LogP - 0.12MR + 1.5*(Charge on SO2) + 3.450.910.750.82112.5

Such a model indicates that higher lipophilicity (LogP) and a more positive charge on the sulfonyl group enhance activity, while increased bulk (MR) is detrimental.

Impact of Cyclopentyl Moiety Variations on Biological Activity

The N-cyclopentyl group is a key lipophilic component of the molecule. Variations in this moiety can significantly impact biological activity by altering the compound's hydrophobicity, steric profile, and metabolic stability. nih.govacs.org The size and shape of this group influence how the molecule fits into the target's binding pocket.

SAR studies on related N-alkyl sulfonamides have shown that the length and branching of the alkyl chain can dramatically affect potency. researchgate.netrsc.org For cyclic substituents like the cyclopentyl group, ring size is a critical factor.

The following interactive table illustrates hypothetical SAR data for variations of the cyclopentyl moiety, showing how changes in the ring size or conformation could affect inhibitory activity against a target enzyme.

AnalogueR GroupLogPRelative Activity (%)Rationale
Parent Cyclopentyl2.8100Optimal fit and lipophilicity for the binding pocket.
Analogue 1 Cyclopropyl2.165Smaller ring may not fully occupy the hydrophobic pocket, leading to weaker binding.
Analogue 2 Cyclohexyl3.380Larger ring may introduce minor steric hindrance, slightly reducing activity.
Analogue 3 n-Pentyl3.170Acyclic chain has more conformational flexibility, which can be entropically unfavorable for binding.
Analogue 4 Isopropyl2.440Branched, smaller group leads to a significant loss of favorable hydrophobic interactions.

Role of the Sulfonamide Linker in Modulating Biological Interactions

The sulfonamide linker (-SO₂NH-) is a cornerstone of the molecule's structure and function. It is not merely a spacer but an active participant in biological interactions. Its key roles include:

Hydrogen Bonding : The sulfonamide group is an excellent hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). These interactions are often critical for anchoring the ligand into the active site of a target protein. nih.gov

Structural Conformation : The sulfonamide linker imparts a specific geometry to the molecule. In some diaryl sulfonamides, this linker promotes a "U-shaped" conformation that facilitates π-π stacking between aromatic rings, enhancing binding affinity. nih.gov

Acidic Properties : The sulfonamide N-H proton is acidic (pKa typically around 10), and its deprotonation can be important for certain receptor interactions. ijpsonline.com

Modifications to the linker, such as N-alkylation, would remove the hydrogen bond donor capability and alter the compound's pKa and lipophilicity, which could either increase or decrease activity depending on the specific requirements of the biological target. acs.org The linker's stability and cleavage potential can also be engineered for specific applications, such as in cleavable linkers for drug delivery systems. richmond.edu

Influence of Benzoic Acid Core Modifications on Efficacy

The benzoic acid portion of the molecule is crucial for both its physicochemical properties and its biological interactions. The carboxylic acid group is ionizable and typically negatively charged at physiological pH, which strongly influences solubility and the ability to form ionic interactions or hydrogen bonds with receptor sites. researchgate.net

In the context of antibacterial sulfonamides, the entire aminobenzoic acid structure often acts as a mimic of PABA, enabling it to competitively inhibit a key bacterial enzyme. nih.gov Therefore, modifications to this core can have profound effects on efficacy.

Key modifications and their potential impact include:

Positional Isomerism : Moving the carboxylate group from the para position to the meta or ortho positions would alter the geometry of the molecule and its ability to fit into a specific binding site, likely reducing or abolishing activity if the target requires a PABA-like conformation.

Ring Substitution : Adding substituents (e.g., fluoro, chloro, methyl) to the benzene (B151609) ring can alter the molecule's electronics, lipophilicity, and metabolic stability. For example, electron-withdrawing groups can increase the acidity of the carboxylic acid. nih.gov

Bioisosteric Replacement : The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as a tetrazole. This can maintain the necessary acidic interaction while potentially improving other properties like metabolic stability or oral bioavailability.

The table below presents hypothetical data on how modifications to the benzoic acid core could influence antibacterial efficacy.

ModificationRationalePredicted Relative Efficacy (%)
None (Parent) Optimal PABA mimic.100
Move -COOH to meta Incorrect geometry for binding to the PABA site.<10
Add 2-Fluoro group Alters electronic profile and may introduce steric clash.75
Replace -COOH with Tetrazole Tetrazole is a well-known bioisostere for carboxylic acid; may retain activity.90
Replace -COOH with -CONH₂ Amide is not acidic; removes key ionic interaction.<5

Mechanistic Elucidation of Biological Interactions of 4 Cyclopentylamino Sulfonyl Benzoic Acid

Investigation of Molecular Binding Modes and Interactions

While specific molecular docking studies for 4-[(Cyclopentylamino)sulfonyl]benzoic acid are not extensively detailed in the available literature, the binding modes of the broader class of benzenesulfonamide (B165840) derivatives, to which this compound belongs, have been widely investigated, particularly with carbonic anhydrase (CA) isozymes. These studies provide a foundational model for its likely interactions.

Benzenesulfonamides are known to act as potent inhibitors of carbonic anhydrases. The primary interaction occurs within the enzyme's active site, which features a catalytically essential zinc ion (Zn²⁺). The sulfonamide group (-SO₂NH₂) of the inhibitor coordinates directly with the zinc ion. nih.govresearchgate.net This interaction is crucial for the inhibitory activity.

Molecular docking simulations of various benzenesulfonamide derivatives reveal other significant interactions that stabilize the enzyme-inhibitor complex:

Hydrogen Bonding: The sulfonamide group typically forms hydrogen bonds with the side chains of key amino acid residues in the active site, such as Thr199 and Gln92 in human carbonic anhydrase IX (hCA IX). nih.govrsc.org

Hydrophobic Interactions: The aromatic ring and other nonpolar moieties of the inhibitor engage in hydrophobic interactions with nonpolar residues lining the active site cavity, such as Leu198 and Phe131. nih.govresearchgate.net The cyclopentyl group of this compound would be expected to contribute significantly to such hydrophobic binding.

These combined interactions anchor the inhibitor within the active site, blocking the access of the native substrate (carbon dioxide) and thereby inhibiting the enzyme's catalytic function. The specific orientation and binding affinity can be influenced by various substituents on the benzenesulfonamide scaffold. nih.gov

Table 1: Predicted Molecular Interactions of Benzenesulfonamide Derivatives with Carbonic Anhydrase IX

Interaction Type Key Interacting Component of Inhibitor Interacting Residues in CA IX Active Site
Coordination Bond Sulfonamide group (-SO₂NH₂) Zn²⁺ ion
Hydrogen Bonding Sulfonamide group (-SO₂NH₂) Thr199, Gln92, Asn66, His68
Hydrophobic Benzene (B151609) ring, other lipophilic tails Leu91, Leu198, Phe131

Note: This table is a generalized representation based on studies of various benzenesulfonamide derivatives. Specific interactions for this compound would require dedicated molecular modeling studies.

Enzyme Kinetics and Inhibition Type Determination

Typically, these compounds act as potent, often non-competitive or competitive inhibitors. nih.gov The determination of the inhibition type is crucial for understanding the precise mechanism of action. For instance, a competitive inhibitor binds to the active site of the free enzyme, preventing substrate binding. In contrast, a non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting the enzyme's turnover number.

For benzenesulfonamide derivatives targeting hCA IX, inhibition constants are frequently observed in the nanomolar range, indicating high-affinity binding. nih.govmdpi.comrsc.org For example, novel benzenesulfonamide derivatives have shown IC₅₀ values against hCA IX ranging from 30.06 nM to 46.19 nM. mdpi.com Another study reported Kᵢ values as low as 38.8 nM for certain triazine-linked benzenesulfonamides against hCA IX. nih.gov

Table 2: Representative Inhibition Data for Various Benzenesulfonamide Derivatives Against hCA IX

Compound Class Target Enzyme Inhibition Constant (Kᵢ or IC₅₀) Reference
Anthraquinone-based benzenesulfonamides hCA IX 30.06 nM - 46.19 nM (IC₅₀) mdpi.com
Thiazolone-benzenesulfonamides hCA IX 1.52 µM - 6.31 µM (IC₅₀) rsc.org
Triazine-linked benzenesulfonamides hCA IX 38.8 nM (Kᵢ) nih.gov

Note: This data is for illustrative purposes and represents the inhibitory potential of the broader chemical class. The specific kinetic parameters for this compound have not been reported.

Pathway Analysis for Observed Biological Effects

While direct pathway analysis for this compound is not specified in the literature, its biological effects can be inferred from the known roles of its likely enzyme targets, primarily carbonic anhydrase IX.

The inhibition of CA IX is a significant therapeutic strategy in oncology. mdpi.com CA IX is overexpressed in many solid tumors in response to hypoxia (low oxygen levels). nih.govrsc.org Its activity helps maintain a stable intracellular pH while acidifying the extracellular tumor microenvironment, which promotes tumor cell survival, proliferation, and metastasis. nih.gov

By inhibiting CA IX, benzenesulfonamide derivatives can disrupt this pH regulation mechanism, leading to several downstream effects:

Induction of Apoptosis: Altering the pH balance can trigger programmed cell death in cancer cells.

Inhibition of Cell Proliferation: The disruption of the tumor microenvironment can arrest the growth and division of cancer cells. nih.gov

Reduction of Metastasis: By mitigating the acidic extracellular environment, these inhibitors can reduce the invasive potential of tumor cells.

Therefore, the primary biological pathway modulated by compounds like this compound is likely the hypoxia-induced pathway involving CA IX, which is critical for cancer progression. Studies on related compounds have demonstrated inhibition of tumor spheroid growth and colony formation in aggressive cancers like triple-negative breast cancer and melanoma. nih.gov

Theoretical Models for Antioxidant Mechanisms (e.g., HAT, SET-PT, SPLET)

The antioxidant potential of the sulfonamide scaffold has been recognized, though the precise mechanisms are not fully elucidated for all derivatives. Antioxidant activity is generally attributed to the ability of a molecule to neutralize free radicals through several key mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The reaction is: ArOH + X• → ArO• + XH, where ArOH is the antioxidant and X• is a free radical. nih.govresearchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical. This is followed by the transfer of a proton. The reactions are: ArOH + X• → ArOH•⁺ + X⁻ followed by ArOH•⁺ → ArO• + H⁺. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is also a two-step process, but the order is reversed. The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. The reactions are: ArOH → ArO⁻ + H⁺ followed by ArO⁻ + X• → ArO• + X⁻. nih.govresearchgate.net

Future Research Directions and Advanced Methodologies for 4 Cyclopentylamino Sulfonyl Benzoic Acid Research

Exploration of Novel Biological Targets for Sulfonamidobenzoic Acid Derivatives

The sulfonamidobenzoic acid scaffold is a versatile pharmacophore present in a wide array of therapeutic agents. nih.gov While existing research has established the activity of certain derivatives, a vast landscape of potential biological targets remains unexplored. Future research should systematically investigate novel protein targets for which 4-[(Cyclopentylamino)sulfonyl]benzoic acid and its analogs could serve as modulators.

Recent studies have highlighted the potential of sulfonamide derivatives as multi-target agents for complex diseases. nih.gov For instance, novel sulfonamide derivatives have been designed and synthesized as multitarget antidiabetic agents, showing inhibitory potential against α-glucosidase and α-amylase. nih.govrsc.org Furthermore, 3-sulfonamido benzoic acid derivatives have been identified as promising P2Y14 receptor antagonists for acute lung injury. nih.govresearchgate.net These findings suggest that the this compound core could be adapted to target a range of proteins involved in various disease pathways.

A systematic approach to identifying new targets could involve high-throughput screening of diverse compound libraries derived from the this compound scaffold against a panel of disease-relevant proteins. This could uncover unexpected activities and open new therapeutic avenues. The inherent structural features of sulfonamides make them excellent candidates for developing multi-target agents in the growing field of polypharmacology. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and predict the biological activity of novel molecules, significantly reducing the time and cost associated with traditional screening methods. nih.govnih.gov

For the this compound scaffold, AI and ML algorithms can be employed in several key areas:

Virtual Screening: Machine learning models can be trained on existing data of sulfonamide derivatives to predict their binding affinity for various targets. This allows for the rapid virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing. nih.govfrontiersin.org

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. nih.govstanford.edu These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches. stanford.edu

Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process.

The integration of AI and ML will enable a more targeted and efficient exploration of the chemical space around this compound, leading to the faster discovery of potent and selective drug candidates.

Development of Chemoinformatic Tools for SAR/SPR Expansion

Chemoinformatic tools are essential for understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) and physicochemical properties (Structure-Property Relationship, SPR). The development of specialized chemoinformatic tools tailored to the sulfonamidobenzoic acid class of compounds will be crucial for expanding our understanding of their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to benzenesulfonamide (B165840) derivatives to correlate their physicochemical properties with their biological activities. arkat-usa.orgresearchgate.netnih.govtandfonline.com These models can help in predicting the activity of new analogs and in guiding the design of more potent compounds. nih.gov The development of robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electronic requirements for optimal biological activity. tandfonline.comnih.gov

Future efforts should focus on creating comprehensive databases of sulfonamidobenzoic acid derivatives, including their synthesis, biological activity, and physicochemical properties. These databases, coupled with advanced chemoinformatic tools, will facilitate the identification of key structural motifs responsible for activity and selectivity, thereby guiding the rational design of next-generation therapeutics.

Application of Advanced Spectroscopic Techniques for Ligand-Target Characterization

A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. Advanced spectroscopic techniques provide powerful tools for characterizing these ligand-target interactions in detail. nih.govacs.org

A variety of biophysical methods can be employed to study these interactions: nih.govacs.org

Spectroscopic TechniqueInformation Provided
Fluorescence Spectroscopy Provides insights into binding affinity, stoichiometry, and conformational changes in the protein upon ligand binding. jelsciences.com
Circular Dichroism (CD) Spectroscopy Used to study changes in the secondary structure of a protein upon ligand interaction. jelsciences.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers atomic-level information about the binding site and the conformation of both the ligand and the protein in the complex. osti.gov
Isothermal Titration Calorimetry (ITC) Directly measures the thermodynamic parameters of binding, including enthalpy and entropy changes. nih.gov
Surface Plasmon Resonance (SPR) A label-free technique for real-time monitoring of binding kinetics and affinity. jelsciences.com
Raman Spectroscopy Can detect small changes in molecular geometry upon binding, providing insights into intermolecular interactions. biotechniques.com

By combining data from these techniques, a comprehensive picture of the binding mode, affinity, and kinetics of this compound derivatives can be constructed, which is invaluable for optimizing their interaction with their target proteins. nih.govacs.org

Design of Multi-Target Directed Ligands based on the this compound Scaffold

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes often involve multiple biological pathways. nih.gov Consequently, drugs that can simultaneously modulate multiple targets, known as Multi-Target Directed Ligands (MTDLs), are gaining increasing attention as a promising therapeutic strategy. nih.govmdpi.comarxiv.org The sulfonamide scaffold is well-suited for the design of MTDLs due to its versatile structure and broad range of biological activities. nih.govmdpi.com

The design of MTDLs based on the this compound scaffold could involve several approaches:

Pharmacophore Hybridization: Combining the key pharmacophoric features of known ligands for different targets into a single molecule.

Scaffold Hopping: Modifying the this compound core to interact with additional targets while retaining its primary activity.

Fragment-Based Design: Linking fragments known to bind to different targets via the sulfonamide linker.

The development of MTDLs represents a paradigm shift from the traditional "one-target, one-drug" approach to a more holistic strategy for treating complex diseases. nih.govresearchgate.net By leveraging the this compound scaffold, it may be possible to design novel therapeutics with enhanced efficacy and reduced potential for drug resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Cyclopentylamino)sulfonyl]benzoic acid, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves sulfonylation of 4-aminobenzoic acid derivatives followed by cyclopentylamine substitution. For example, nucleophilic substitution reactions using reagents like CH₃I/K₂CO₃ in DMF at 80°C can yield derivatives with ~80% efficiency under optimized conditions. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of cyclopentylamine can improve yields. Catalytic additives like DMAP may accelerate sulfonylation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., sulfonyl group geometry) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for benzoic acid) and cyclopentyl CH₂ groups (δ 1.5–2.5 ppm) .
  • FT-IR : Identify sulfonamide (N–S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O–H stretch at 2500–3300 cm⁻¹) functional groups .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Protective Measures :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust; P95 respirators if airborne particles exceed OSHA limits .
    • Spill Management : Collect using non-sparking tools, avoid dust generation, and dispose via licensed chemical waste services .

Q. What physicochemical properties are critical for solubility and stability assessments?

  • Key Properties :

  • Molecular Weight : 269.32 g/mol .
  • pKa : Estimated ~2.5 (carboxylic acid) and ~9.5 (sulfonamide), influencing solubility in aqueous buffers .
  • Stability : Stable under inert atmospheres (N₂/Ar) at 2–8°C; degrade in UV light or high humidity .

Advanced Research Questions

Q. How does structural modification of the cyclopentylamino group affect biological activity?

  • SAR Insights :

  • Substitution Patterns : Bulkier substituents (e.g., acetylated cyclopentylamino) reduce VLA-4 antagonism potency by ~50%, suggesting steric hindrance impacts target binding .
  • Stereochemistry : Retention of cyclopentane ring stereochemistry (R/S configuration) enhances selectivity for TRPM4 channel inhibition (IC₅₀ < 1 µM) .
    • Experimental Design : Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity shifts upon substituent changes .

Q. What advanced analytical methods are suitable for studying interaction mechanisms with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., integrins) .
  • Molecular Dynamics (MD) Simulations : Model sulfonyl group interactions with hydrophobic pockets in enzyme active sites (e.g., cPLA2α) .
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution .

Q. How can contradictory data on environmental persistence be resolved?

  • Case Study : While no ecotoxicity data exists for this compound, analogs like 4-chloro-2-methoxybenzoic acid show soil half-lives of 15–30 days. Use OECD 307 guidelines to assess biodegradability via HPLC-MS quantification of degradation products .
  • Contradiction Analysis : Discrepancies may arise from soil microbiota variability; replicate studies under controlled pH (6.5–7.5) and moisture (30–50% WHC) .

Q. What strategies improve enantiomeric purity during synthesis?

  • Chiral Resolution :

  • Chromatography : Use Chiralpak® IA columns with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2) .
  • Asymmetric Catalysis : Employ Pd-catalyzed amination with (R)-BINAP ligands to achieve >90% ee .
    • Quality Control : Monitor enantiomeric excess via polarimetry or chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.